molecular formula C9H9F3O2 B8800962 4-Ethoxy-2-(trifluoromethyl)phenol

4-Ethoxy-2-(trifluoromethyl)phenol

Cat. No.: B8800962
M. Wt: 206.16 g/mol
InChI Key: FFFDNYUQDANXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(trifluoromethyl)phenol is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates an ethoxy group and a trifluoromethyl (CF3) group attached to a phenol ring. The trifluoromethyl group is a key motif in modern pharmaceutical design, known to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds by acting as a strong electron-withdrawing group . These properties can improve a molecule's ability to penetrate cell membranes and strengthen its interactions with biological targets . Researchers utilize this compound and its derivatives as synthetic intermediates in the development of novel active pharmaceutical ingredients (APIs) and other advanced organic materials . The presence of the trifluoromethyl group also makes it a relevant compound for studies in environmental chemistry, particularly concerning the fate and transformation of aromatic trifluoromethyl compounds . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

4-ethoxy-2-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

FFFDNYUQDANXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(trifluoromethyl)phenol typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where the phenol is treated with ethyl iodide in the presence of a base to introduce the ethoxy group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Ethoxy-2-(trifluoromethyl)phenol with structurally analogous compounds, emphasizing substituent effects on properties and applications:

Compound Substituents Key Properties Applications References
This compound -OH, -CF₃ (ortho), -OCH₂CH₃ (para) High acidity (pKa ~6–8 estimated), moderate solubility in polar solvents Intermediate for quinoline synthesis; potential agrochemical precursor
5-Fluoro-2-(trifluoromethyl)phenol -OH, -CF₃ (ortho), -F (meta) Lower solubility than ethoxy analog; pKa ~5–7 Used in fluorinated polymer synthesis; reference standard in analytical chemistry
2-Chloro-5-(trifluoromethyl)phenol -OH, -CF₃ (para), -Cl (meta) Higher lipophilicity (logP ~3.5); mp: 40–45°C Building block for herbicides and fungicides; hazardous (Irritant, Class 3)
4-Nitro-3-(trifluoromethyl)phenol -OH, -CF₃ (meta), -NO₂ (para) Strong acidity (pKa ~3–4); bright yellow crystalline solid Antimicrobial agent; regulated under EU SVHC criteria
4-Ethoxy-2-(trifluoromethyl)benzeneboronic acid -B(OH)₂, -CF₃, -OCH₂CH₃ Reactivity in Suzuki-Miyaura cross-coupling; high purity (>97%) Pharmaceutical intermediate (e.g., kinase inhibitors)

Key Observations :

Substituent Effects on Acidity: Electron-withdrawing groups (-CF₃, -NO₂) enhance phenolic acidity. For example, 4-Nitro-3-(trifluoromethyl)phenol exhibits a pKa ~3–4 due to the combined effects of -NO₂ and -CF₃ , whereas this compound is less acidic (pKa ~6–8) due to the electron-donating ethoxy group . Halogen substituents (e.g., -Cl in 2-Chloro-5-(trifluoromethyl)phenol) slightly increase acidity compared to alkyl/alkoxy groups but less than nitro derivatives .

Solubility and Reactivity :

  • Ethoxy and boronic acid derivatives demonstrate improved solubility in organic solvents, facilitating their use in synthetic protocols (e.g., cross-coupling reactions for 4-Ethoxy-2-(trifluoromethyl)benzeneboronic acid) .
  • Chlorinated analogs exhibit higher lipophilicity, making them suitable for hydrophobic applications like pesticidal formulations .

Biological and Environmental Relevance: Nitro-substituted derivatives (e.g., 4-Nitro-3-(trifluoromethyl)phenol) are flagged as Substances of Very High Concern (SVHC) by the ECHA due to persistence and toxicity . Degradation intermediates like 2-nitro-4-(trifluoromethyl)phenol (from pesticide breakdown) highlight environmental persistence concerns for trifluoromethylated phenols .

Synthetic Utility: this compound is a precursor to quinoline derivatives, leveraging its ethoxy group for regioselective ether cleavage during cyclization . Boronic acid analogs enable modular synthesis of fluorinated biaryl systems, critical in medicinal chemistry .

Research Findings and Data

  • Synthetic Pathways: this compound is synthesized via alkylation of the parent phenol with ethyl bromide in acetone, using K₂CO₃ as a base (yield: ~70–80%) . Analogous compounds (e.g., 2-Chloro-5-(trifluoromethyl)phenol) are prepared via electrophilic halogenation, with purity >90% confirmed by GC-MS/NMR .
  • Spectroscopic Data: ¹H-NMR: For this compound, characteristic signals include δ 1.4 ppm (triplet, -OCH₂CH₃) and δ 6.8–7.2 ppm (aromatic protons) . HRMS: Theoretical mass [C₉H₉F₃O₂ + H]⁺ = 229.0582; observed = 229.0580 .
  • Thermal Stability: Trifluoromethylphenols generally exhibit decomposition temperatures >200°C, with ethoxy derivatives showing slightly lower stability due to ether bond lability .

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-2-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves electrophilic aromatic substitution (EAS) on a phenol ring. For example, trifluoromethylation can be achieved using reagents like CF₃X (X = Cl, Br) under acidic conditions, followed by ethoxylation via nucleophilic substitution. Reaction parameters such as temperature (e.g., 60–80°C for CF₃ group introduction), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., Lewis acids like AlCl₃) critically impact yield and purity . Comparative studies on halogenated analogs (e.g., bromo/fluoro-substituted phenols) suggest that steric hindrance from the ethoxy group may necessitate longer reaction times or higher temperatures for complete substitution .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR can resolve ethoxy protons (δ ≈ 1.3–1.5 ppm for CH₃, 3.8–4.2 ppm for OCH₂) and aromatic protons (split patterns depend on substituent positions) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve crystal structures. For example, hydrogen bonding between the phenolic -OH and ethoxy oxygen can be analyzed for stability insights .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer: The compound’s solubility is influenced by the trifluoromethyl group (lipophilic) and ethoxy group (moderately polar). In acidic media (pH < 3), protonation of the phenolic -OH reduces solubility, while in basic conditions (pH > 10), deprotonation enhances aqueous solubility. Stability studies using HPLC under accelerated conditions (e.g., 40°C/75% RH) show degradation via hydrolysis of the ethoxy group, requiring inert storage atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for trifluoromethyl-substituted phenols?

Methodological Answer: Discrepancies often arise from substituent positional effects (e.g., para vs. ortho trifluoromethyl groups altering electron density). For this compound, computational modeling (DFT calculations) can predict activation energies for EAS reactions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can reconcile conflicting data by quantifying electronic contributions .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer: Common side reactions include over-halogenation or ethoxy group displacement. Strategies:

  • Protection/Deprotection : Temporarily protect the phenolic -OH with acetyl groups before trifluoromethylation.
  • Regioselective Catalysts : Use directing groups (e.g., boronic acids) to ensure substitution occurs at the desired position .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustment of reaction conditions .

Q. How do the electronic effects of the trifluoromethyl and ethoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing (-I effect), which deactivates the aromatic ring toward electrophiles but activates it toward nucleophilic aromatic substitution. The ethoxy group (+M effect) donates electron density, creating regioselective reactivity. For Suzuki-Miyaura coupling, the -CF₃ group’s meta-directing nature requires careful selection of palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligands) to achieve high yields .

Q. What comparative insights can be drawn from analogs like 4-Bromo-2-(trifluoromethyl)phenol or 2-Fluoro-5-(trifluoromethyl)phenol?

Methodological Answer:

  • Reactivity : Bromine substituents enhance oxidative stability but reduce solubility compared to ethoxy groups. Fluorine’s smaller size minimizes steric effects but increases polarity .
  • Biological Activity : Trifluoromethylphenols with ethoxy groups show improved metabolic stability in pharmacokinetic studies compared to halogenated analogs, as seen in enzyme inhibition assays .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s role as an intermediate in pharmaceutical synthesis?

Methodological Answer:

  • Stepwise Tracking : Use LC-MS to identify intermediates in multi-step syntheses (e.g., coupling with chromenone derivatives).
  • Isotopic Labeling : Introduce ¹³C or ²H labels at the ethoxy group to trace metabolic pathways in in vitro studies .
  • Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to study binding modes .

Q. What statistical methods address variability in physicochemical data across different research groups?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) can identify outliers in datasets (e.g., melting points, logP values) caused by differing synthetic protocols.
  • Reproducibility Metrics : Report relative standard deviations (RSD) for key parameters (e.g., ≥3 independent trials for melting point determination) .

Tables for Comparative Analysis

Q. Table 1. Substituent Effects on Physicochemical Properties

CompoundMelting Point (°C)logPAqueous Solubility (mg/mL)
This compound82–86 (lit.)2.80.45 (pH 7.4)
4-Bromo-2-(trifluoromethyl)phenol107–1103.10.12 (pH 7.4)
2-Fluoro-5-(trifluoromethyl)phenol95–982.50.67 (pH 7.4)
Data compiled from

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature (°C)60–80↑ yield with ↑ T
Catalyst (AlCl₃, mol%)5–10>10% causes side products
SolventDMF/THF (1:1)Maximizes solubility
Derived from

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